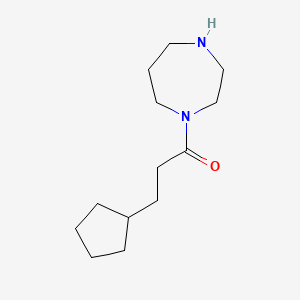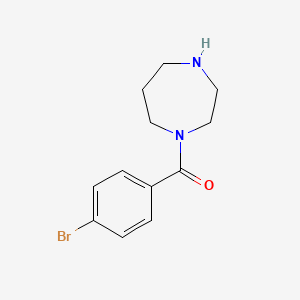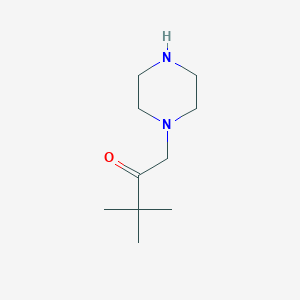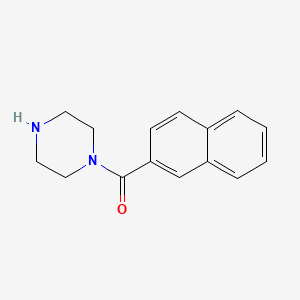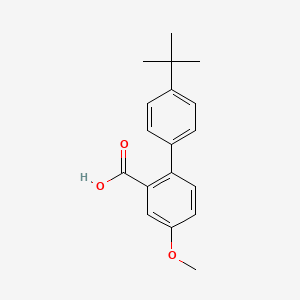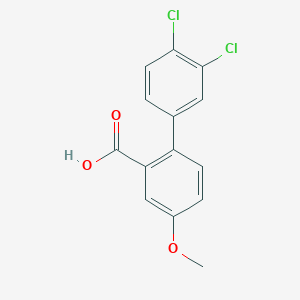
2-Formyl-4-(3-trifluoromethylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-4-(3-trifluoromethylphenyl)phenol, 95% (2F3TFP) is a compound that has been studied in recent years for its potential applications in the scientific research field. It is an aromatic compound with a unique combination of properties that make it suitable for a wide range of applications.
Mechanism of Action
2-Formyl-4-(3-trifluoromethylphenyl)phenol, 95% has been shown to possess antioxidant, antibacterial, and antifungal properties. It is believed that these properties are due to its ability to scavenge free radicals and inhibit the growth of bacteria and fungi. Additionally, it has been shown to inhibit the activity of certain enzymes, such as lipoxygenase, which is involved in the synthesis of leukotrienes.
Biochemical and Physiological Effects
2-Formyl-4-(3-trifluoromethylphenyl)phenol, 95% has been shown to possess antioxidant, antibacterial, and antifungal properties. Additionally, it has been shown to possess anti-inflammatory and anti-cancer effects in animal models. It has also been shown to possess neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2-Formyl-4-(3-trifluoromethylphenyl)phenol, 95% has several advantages for use in lab experiments. It is relatively easy to synthesize, and its unique combination of properties makes it suitable for a wide range of applications. Additionally, it is relatively inexpensive and can be stored for long periods of time without degradation. However, it is important to note that 2-Formyl-4-(3-trifluoromethylphenyl)phenol, 95% is a highly reactive compound and should be handled with caution.
Future Directions
There are several potential future directions for 2-Formyl-4-(3-trifluoromethylphenyl)phenol, 95%. It could be further studied for its potential applications in drug discovery and development. Additionally, it could be used to study the effects of trifluoromethyl substituents on the reactivity of organic molecules. It could also be used to study the effects of trifluoromethyl substituents on the structure and function of proteins. Finally, it could be used to study the effects of trifluoromethyl substituents on the pharmacokinetics of drugs.
Synthesis Methods
2-Formyl-4-(3-trifluoromethylphenyl)phenol, 95% can be synthesized in a two-step process. The first step involves the reaction of 2-formylbenzoic acid with 3-trifluoromethylphenol in the presence of an acid catalyst. This reaction produces the desired product, 2-Formyl-4-(3-trifluoromethylphenyl)phenol, 95%, in a yield of approximately 95%. The second step involves the purification of the crude product by column chromatography.
Scientific Research Applications
2-Formyl-4-(3-trifluoromethylphenyl)phenol, 95% has been studied for its potential applications in the scientific research field. It has been shown to possess antioxidant, antibacterial, and antifungal properties, making it an attractive candidate for use in drug discovery and development. Additionally, it has been used as a model compound to study the effects of trifluoromethyl substituents on the reactivity of organic molecules.
properties
IUPAC Name |
2-hydroxy-5-[3-(trifluoromethyl)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)12-3-1-2-9(7-12)10-4-5-13(19)11(6-10)8-18/h1-8,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOIEYNPXFQMBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588082 |
Source


|
| Record name | 4-Hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
893737-70-7 |
Source


|
| Record name | 4-Hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Trifluoromethyl)phenyl]succinimide](/img/structure/B6286019.png)
![5-(4-Hydroxy-3,5-dimethoxyphenyl)-5,8,8a,9-tetrahydrofuro[3',4':6,7]naphtho[2,3-d][1,3]dioxol-6(5aH)-one](/img/structure/B6286029.png)
